4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a sulfonyl group, which are known to impart significant biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with the butanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups are known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and trifluoromethyl group but lacks the sulfonyl and butanamide moieties.
N-[2-(Trifluoromethyl)phenyl]butanamide: Contains the butanamide moiety but lacks the pyrimidine core and sulfonyl group.
Uniqueness
The uniqueness of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]butanamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and sulfonyl groups enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H21F6N3O5S |
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Molecular Weight |
577.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C24H21F6N3O5S/c1-37-18-10-9-14(12-19(18)38-2)17-13-20(24(28,29)30)33-22(32-17)39(35,36)11-5-8-21(34)31-16-7-4-3-6-15(16)23(25,26)27/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,31,34) |
InChI Key |
ASRHTHREVUNIPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3C(F)(F)F)C(F)(F)F)OC |
Origin of Product |
United States |
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